molecular formula C21H23N5O3S B6572687 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 921789-61-9

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6572687
CAS No.: 921789-61-9
M. Wt: 425.5 g/mol
InChI Key: BAZMHQJAWGQLPD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-ethoxyphenyl group and at position 3 with a sulfanyl-linked acetamide moiety bound to a 3-methoxyphenyl group. Its design integrates heterocyclic and aryl ether functionalities, which are common in bioactive molecules targeting inflammation, microbial infections, or enzyme modulation .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-29-17-9-7-16(8-10-17)25-11-12-26-20(25)23-24-21(26)30-14-19(27)22-15-5-4-6-18(13-15)28-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZMHQJAWGQLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines an imidazo-triazole framework with various substituents that may enhance its pharmacological properties.

Structural Characteristics

The chemical structure of the compound includes:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for its diverse biological activities.
  • Sulfanyl linkage : May play a role in enhancing the reactivity and biological interactions of the compound.
  • Ethoxy and methoxy phenyl groups : These substituents can influence solubility and bioactivity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The imidazo-triazole framework is often associated with antitumor activity due to its ability to interact with biological targets involved in cell growth and proliferation.

Anticancer Activity

Research indicates that this compound may have potent anticancer properties. For instance:

  • Cytotoxicity Testing : Compounds similar to this one have shown GI50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth and metastasis.

Comparative Biological Activity Table

The following table summarizes the biological activities of related compounds featuring imidazo-triazole structures:

Compound NameStructural FeaturesBiological Activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolTriazole ring with phenyl substituentsAnticancer activity
7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole coreCytotoxic properties
5-Methylthio-1H-imidazo[4,5-b]pyridineImidazole derivativeAntimicrobial activity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of imidazo-triazole derivatives:

  • Antitumor Efficacy : A study demonstrated that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant inhibition of focal adhesion kinase (FAK), a target implicated in various cancers . This suggests that similar compounds may also interact with FAK or related pathways.
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings has been shown to enhance activity against specific cancer cell lines . This highlights the importance of molecular modifications in developing effective anticancer agents.
  • Broad Pharmacological Profile : The 1,2,4-triazole scaffold is recognized for its broad spectrum of pharmacological activities including antifungal, antibacterial, and anti-inflammatory effects . This versatility indicates potential for developing multifunctional therapeutic agents.

Case Studies

Several case studies have illustrated the efficacy of related compounds:

  • A series of quinolone-triazole hybrids were tested for antibacterial activity and showed promising results against drug-resistant strains .
  • Another study reported significant antiproliferative activity against various cancer cell lines with IC50 values in the submicromolar range for certain imidazo derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.

Biology

The compound exhibits promising biological activity , making it a candidate for further research in drug development. Its interactions with biological systems suggest potential roles in:

  • Antiviral Activity : Similar compounds have shown efficacy against viral strains by inhibiting replication mechanisms.
  • Anticancer Properties : The imidazo-triazole framework is associated with cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : This compound may modulate inflammatory responses by affecting cytokine release and other mediators.

Medicine

Potential therapeutic applications include:

  • Antimicrobial Agents : The compound's structure suggests it may inhibit bacterial growth.
  • Cancer Treatment : Its cytotoxic properties could be harnessed for developing anticancer therapies.
  • Inflammatory Disorders : The modulation of inflammatory pathways may lead to treatments for various inflammatory conditions.

Industry

In industrial applications, this compound could be utilized in developing new materials with specific properties. For instance:

  • Polymers and Coatings : Its chemical properties may allow for the creation of specialized coatings or polymeric materials with enhanced performance characteristics.

Case Studies and Research Findings

Recent studies have indicated that compounds similar to 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide demonstrate significant activity against cancer cell lines and viruses. For example:

  • Antiviral Studies : Research has shown that imidazo-triazole derivatives can inhibit viral replication in vitro.
  • Cytotoxicity Assays : Various assays indicate that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

  • 2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamide (CAS 921858-00-6): Differs in the acetamide substituent (2,4,6-trimethylphenyl vs. 3-methoxyphenyl) and the aryl ether (methoxy vs. ethoxy).
  • N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 539808-36-1): Shares the ethoxy/methoxy aryl substituents but utilizes a 1,2,4-triazole core instead of an imidazo-triazole hybrid. The phenoxymethyl group may alter steric interactions in target binding .
  • 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-Methyl-5-Nitrophenyl)acetamide: Features a nitro group, which is electron-withdrawing, contrasting with the electron-donating methoxy/ethoxy groups in the target compound. Nitro substituents often enhance potency but may increase toxicity .

Pharmacological Activity Comparison

Key findings from analogs:

  • Anti-Exudative Activity: Derivatives like 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substituents such as halogens (F, Cl) or methoxy groups on the phenyl ring enhanced activity, suggesting the target compound’s 3-methoxy and 4-ethoxy groups may similarly optimize efficacy .
  • Synthesis Yields : Analogous compounds synthesized via nucleophilic substitution (e.g., chloroacetamide + triazole-thiol intermediates) typically achieved yields of 47–79% . The target compound’s ethoxy group may require modified reaction conditions (e.g., longer reflux times) to mitigate steric hindrance during cyclization.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s acetamide C=O stretch is expected near 1678 cm⁻¹, consistent with analogs like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (1678 cm⁻¹) . The ethoxy group’s C-O stretch (~1136 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) will distinguish it from methyl or nitro-substituted analogs .
  • Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to trimethylphenyl or nitro-substituted derivatives due to moderate polarity .

Data Table: Key Comparisons with Analogous Compounds

Compound Name / CAS No. Core Structure Key Substituents Biological Activity (Model) Yield (%) IR C=O (cm⁻¹) Reference
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-Ethoxyphenyl), 3-(3-methoxyphenyl) Not reported (Predicted anti-exudative) ~1678
2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamide Imidazo[2,1-c][1,2,4]triazole 7-(4-Methoxyphenyl), 3-(2,4,6-trimethylphenyl) Not reported [10]
N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-(4-Methoxyphenyl), 5-(phenoxymethyl) Not reported [13]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) 1,2,4-Triazole 4-Amino, 5-(furan-2-yl), variable R groups Anti-exudative (Carrageenan-induced edema) 60–85 1669–1678 [8, 9]

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